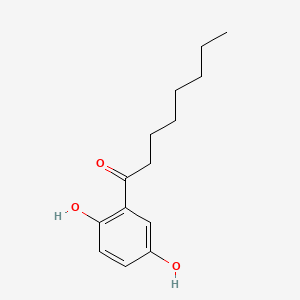

1-Octanone, 1-(2,5-dihydroxyphenyl)-

Description

Contextualization and Scientific Significance of Dihydroxyphenyl Ketones

Dihydroxyphenyl ketones are a class of organic compounds characterized by a ketone group and two hydroxyl groups attached to a phenyl ring. This structural motif is found in numerous naturally occurring and synthetic molecules that exhibit a wide range of biological activities. The presence of the hydroxyl groups often imparts antioxidant properties, as they can donate hydrogen atoms to neutralize free radicals. The ketone functionality provides a site for further chemical modification, making these compounds versatile building blocks in medicinal chemistry and materials science.

One of the primary methods for synthesizing hydroxy aryl ketones, including dihydroxyphenyl ketones, is the Fries rearrangement. nih.govnih.govresearchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. nih.govnih.govresearchgate.net The reaction conditions can be tuned to favor the formation of either the ortho or para isomer. nih.govnih.gov

Research Rationale and Current State of Knowledge for the Compound

The rationale for investigating a specific compound like 1-Octanone, 1-(2,5-dihydroxyphenyl)- would likely stem from the known biological activities of related structures. For instance, other acylated hydroquinones and naphthoquinones have demonstrated significant antibiotic and cytotoxic activities. Furthermore, derivatives of 2,5-dihydroxychalcones have been synthesized and evaluated for their cytotoxicity against various tumor cell lines. Research into compounds with a hydroquinone (B1673460) core is often driven by their redox properties, which can play a role in various biological processes. nih.gov

However, a specific and detailed body of research for 1-Octanone, 1-(2,5-dihydroxyphenyl)- is conspicuously absent from the available academic literature. While its existence is noted in chemical databases such as PubChem, providing basic information like its molecular formula (C14H20O3) and molecular weight (236.31 g/mol ), dedicated studies on its synthesis, characterization with spectral data (like NMR, IR, and mass spectrometry), and biological evaluation are not published.

Scope and Objectives of Academic Inquiry for 1-Octanone, 1-(2,5-dihydroxyphenyl)-

Given the current state of knowledge, the scope for academic inquiry into 1-Octanone, 1-(2,5-dihydroxyphenyl)- remains largely exploratory. Initial research objectives would logically focus on establishing a reliable and efficient synthesis protocol, likely adapting the Fries rearrangement or other acylation methods for hydroquinones. nih.govnih.govresearchgate.net Following a successful synthesis, a thorough characterization of the compound's chemical and physical properties would be necessary.

Subsequent research would likely investigate its potential biological activities, drawing parallels from related compounds. This could include screening for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The long alkyl chain (octanone) attached to the dihydroxyphenyl moiety might influence its lipophilicity and, consequently, its interaction with biological membranes and cellular targets.

Structure

3D Structure

Properties

CAS No. |

4693-19-0 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-(2,5-dihydroxyphenyl)octan-1-one |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17/h8-10,15,17H,2-7H2,1H3 |

InChI Key |

UVAFQENBAUNGJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Octanone, 1 2,5 Dihydroxyphenyl

Established Reaction Pathways for the Synthesis of the Compound

Conventional synthetic routes to 1-Octanone, 1-(2,5-dihydroxyphenyl)- primarily rely on classical aromatic substitution reactions, leveraging readily available precursors.

Conventional Synthetic Routes and Precursor Utilization

The two most prominent and well-established methods for the synthesis of 1-Octanone, 1-(2,5-dihydroxyphenyl)- are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation: This direct and widely utilized method involves the electrophilic aromatic substitution of hydroquinone (B1673460) with an acylating agent. rsc.orgnih.gov In the context of synthesizing the target compound, the reaction would proceed by treating hydroquinone with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich hydroquinone ring to form the desired ketone.

Fries Rearrangement: A powerful alternative for the synthesis of hydroxyaryl ketones is the Fries rearrangement. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org For the synthesis of 1-Octanone, 1-(2,5-dihydroxyphenyl)-, the precursor would be hydroquinone dioctanoate. Upon treatment with a Lewis acid like AlCl₃, the octanoyl group migrates from the phenolic oxygen to the aromatic ring. orgsyn.org

A comparison of the precursors for these conventional routes is presented in the table below.

| Synthetic Route | Precursor 1 | Precursor 2 | Catalyst |

| Friedel-Crafts Acylation | Hydroquinone | Octanoyl Chloride | Lewis Acid (e.g., AlCl₃) |

| Fries Rearrangement | Hydroquinone Dioctanoate | - | Lewis Acid (e.g., AlCl₃) |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of these conventional synthetic routes are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of the desired product.

For the Friedel-Crafts acylation , the choice of Lewis acid catalyst and solvent system can significantly impact the reaction outcome. While aluminum chloride is commonly used, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) can also be employed. nih.govorganic-chemistry.org The stoichiometry of the catalyst is also a critical factor, as it can form complexes with both the starting materials and the product. organic-chemistry.org

In the Fries rearrangement , temperature plays a pivotal role in directing the regioselectivity of the acylation. wikipedia.orgorganic-chemistry.org Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. To obtain 1-Octanone, 1-(2,5-dihydroxyphenyl)-, where the acyl group is ortho to one hydroxyl group and meta to the other, careful temperature control is essential. The choice of solvent can also influence the reaction, with both polar and non-polar solvents being utilized. wikipedia.org

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, novel and sustainable methods for the synthesis of 1-Octanone, 1-(2,5-dihydroxyphenyl)- are being explored.

Catalytic Systems for Efficient Synthesis of the Compound

Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic systems to improve efficiency and reduce waste. In the context of Friedel-Crafts and Fries rearrangement reactions, research has focused on developing more sustainable catalysts. Heterogeneous catalysts, such as zeolites and acid-activated clays, offer advantages in terms of ease of separation and reusability, although their application can be limited by deactivation. organic-chemistry.org Strong Brønsted acids, like sulfonic acids, have also been investigated as effective and more environmentally friendly alternatives to traditional Lewis acids. organic-chemistry.org The use of ionic liquids as both solvent and catalyst in Friedel-Crafts acylations has also shown promise.

Application of Green Chemistry Principles in Production

The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds. This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions. researchgate.net For instance, a tandem aldol (B89426) condensation/isomerization/aromatization reaction between 1,4-cyclohexanedione (B43130) and an appropriate aldehyde has been developed for the synthesis of 2-substituted 1,4-benzenediols using potassium carbonate as a base in a water/ethanol mixture. researchgate.net While not a direct synthesis of the target compound, this approach highlights the potential for developing more sustainable routes starting from different precursors.

Another avenue for green synthesis is the photo-Fries rearrangement . wikipedia.org This photochemical variant proceeds via a radical mechanism and can be carried out in the absence of a catalyst, often using UV light. wikipedia.orgdcu.ie Although yields can be lower than in the thermal counterpart, this method avoids the use of corrosive and hazardous Lewis acids. wikipedia.org

Structural Modification and Analog Development

The structural framework of 1-Octanone, 1-(2,5-dihydroxyphenyl)- offers several sites for modification to generate a library of analogs for various applications. The reactivity of the precursor, 2,5-dihydroxyacetophenone, provides insights into the potential derivatization strategies. epa.gov

The two phenolic hydroxyl groups can be selectively or fully derivatized. The 5-hydroxyl group is generally more reactive towards esterification and etherification due to the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen of the ketone. epa.gov This differential reactivity allows for selective modification.

The octanoyl side chain also presents opportunities for structural modification. The carbonyl group can undergo reduction to the corresponding alcohol or be converted to other functional groups. The aliphatic chain can be shortened, lengthened, or functionalized to explore the impact of these changes on the compound's properties.

Furthermore, the aromatic ring can be subjected to further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

An important class of analogs that can be synthesized are chalcones. For example, 2,5-dihydroxychalcones can be prepared via an aldol-type condensation reaction between 2,5-dihydroxyacetophenone and various aldehydes. nih.gov This approach could be adapted to synthesize chalcone (B49325) derivatives of 1-Octanone, 1-(2,5-dihydroxyphenyl)-.

The following table summarizes the potential sites for structural modification and the types of analogs that can be developed.

| Modification Site | Type of Modification | Potential Analogs |

| Phenolic Hydroxyl Groups | Alkylation, Acylation | Ethers, Esters |

| Carbonyl Group | Reduction, Condensation | Alcohols, Chalcones |

| Alkyl Chain | Chain length variation, Functionalization | Homologs, Functionalized derivatives |

| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

Strategies for Derivatization of the Octanone Moiety

The octanone moiety of 1-Octanone, 1-(2,5-dihydroxyphenyl)- presents several avenues for chemical modification, primarily targeting the carbonyl group and the adjacent α-carbon. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds. Aryl alkyl ketones are a significant class of organic compounds that contain a carbonyl group bonded to an aromatic ring and an alkyl group. fiveable.me These compounds serve as important intermediates in various organic reactions. fiveable.me

One common strategy involves the reduction of the ketone to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation. fiveable.me This transformation introduces a new chiral center and alters the molecule's polarity and hydrogen bonding capabilities.

Another approach is the reaction of the carbonyl group with various nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives can yield hydrazones, which can be further cyclized to form heterocyclic systems. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce the corresponding oxime.

The α-carbon of the ketone can be functionalized through enolate chemistry. For example, base-catalyzed halogenation can introduce a halogen atom at the α-position, which can then serve as a handle for further nucleophilic substitution reactions. Additionally, aldol-type condensation reactions can be employed to form carbon-carbon bonds at the α-position, leading to more complex structures. The reactivity of the 1-acetyl group is enhanced due to resonance with the pi-electrons of the benzene (B151609) ring and proton donation from the adjacent 2-hydroxy group. epa.gov

Below is a table of potential derivatives resulting from modifications of the octanone moiety:

| Derivative Name | Modification Strategy | Resulting Functional Group |

| 1-(2,5-dihydroxyphenyl)octan-1-ol | Reduction of ketone | Secondary alcohol |

| 1-(2,5-dihydroxyphenyl)octan-1-one oxime | Reaction with hydroxylamine | Oxime |

| 1-(2,5-dihydroxyphenyl)octan-1-one hydrazone | Reaction with hydrazine | Hydrazone |

| 2-Bromo-1-(2,5-dihydroxyphenyl)octan-1-one | α-Halogenation | α-Haloketone |

| 2-(Aryl)-1-(2,5-dihydroxyphenyl)octan-1-one | α-Arylation | α-Aryl ketone |

This table presents hypothetical derivatives based on established chemical reactions for aryl alkyl ketones.

Synthesis of Analogs with Modified Dihydroxyphenyl Systems

Modification of the dihydroxyphenyl ring is another key strategy for generating analogs of 1-Octanone, 1-(2,5-dihydroxyphenyl)-. These modifications can involve altering the substitution pattern of the hydroxyl groups, introducing other substituents onto the aromatic ring, or replacing the phenyl ring with other aromatic systems.

A primary synthetic route to the core 1-(2,5-dihydroxyphenyl)ethanone structure is the Fries rearrangement of hydroquinone diacetate. orgsyn.org This reaction can be adapted to synthesize the target octanone by using hydroquinone dioctanoate. The Fries rearrangement of hydroquinone dipropionate has been shown to produce 2,5-dihydroxypropiophenone in good yields. orgsyn.org

Analogs with different hydroxylation patterns, such as a 2,4-dihydroxyphenyl or 3,4-dihydroxyphenyl (catechol) system, can be synthesized by starting with the corresponding dihydroxybenzene (resorcinol or catechol). Friedel-Crafts acylation of these phenols with octanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a direct method to introduce the octanoyl chain. sigmaaldrich.comnih.gov However, control of regioselectivity can be a challenge. sigmaaldrich.com

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the ring, although the directing effects of the existing substituents must be considered. The hydroxyl groups are strongly activating and ortho-, para-directing, while the acyl group is deactivating and meta-directing.

The selective derivatization of the two hydroxyl groups is also a viable strategy. The 5-hydroxy group is generally more reactive than the 2-hydroxy group, which is involved in intramolecular hydrogen bonding with the carbonyl oxygen. epa.gov This difference in reactivity can be exploited for selective etherification or esterification at the 5-position.

The following table outlines some potential analogs with modified dihydroxyphenyl systems:

| Analog Name | Modification Strategy | Key Structural Feature |

| 1-(2,4-dihydroxyphenyl)octan-1-one | Friedel-Crafts acylation of resorcinol | 2,4-Dihydroxyphenyl (resorcinol) core |

| 1-(3,4-dihydroxyphenyl)octan-1-one | Friedel-Crafts acylation of catechol | 3,4-Dihydroxyphenyl (catechol) core |

| 1-(2-hydroxy-5-methoxyphenyl)octan-1-one | Selective etherification of the 5-hydroxyl group | Methoxy group at the 5-position |

| 1-(3-Nitro-2,5-dihydroxyphenyl)octan-1-one | Nitration of the dihydroxyphenyl ring | Nitro group on the aromatic ring |

| 1-(3,6-Dibromo-2,5-dihydroxyphenyl)octan-1-one | Bromination of the dihydroxyphenyl ring | Bromo groups on the aromatic ring |

This table presents hypothetical analogs based on established synthetic methodologies for functionalized phenols and aryl ketones.

Biosynthesis and Natural Occurrence of 1 Octanone, 1 2,5 Dihydroxyphenyl if Applicable

Isolation from Biological Sources and Bioprospecting Endeavors

There are no documented instances of 1-Octanone, 1-(2,5-dihydroxyphenyl)- being isolated from natural sources such as plants, fungi, bacteria, or marine organisms. Consequently, information regarding bioprospecting efforts for this specific compound is not available.

Proposed Biosynthetic Pathways and Metabolic Precursors

Due to the lack of evidence for its natural occurrence, no biosynthetic pathways have been proposed for 1-Octanone, 1-(2,5-dihydroxyphenyl)-. The metabolic precursors and the enzymatic reactions that would lead to its formation in a biological system remain unknown.

Enzymatic Systems and Genetic Regulation of Compound Formation

Consistent with the absence of a known biosynthetic pathway, there is no information on any enzymatic systems or genetic regulation involved in the formation of 1-Octanone, 1-(2,5-dihydroxyphenyl)-. The genes and enzymes responsible for its synthesis in nature have not been identified, as the compound is not recognized as a natural product.

Theoretical and Computational Investigations of 1 Octanone, 1 2,5 Dihydroxyphenyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly employed for such characterizations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, signifying its electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For 1-Octanone, 1-(2,5-dihydroxyphenyl)-, the presence of the electron-donating hydroxyl (-OH) groups on the phenyl ring is expected to raise the energy of the HOMO, thereby enhancing its electron-donating capabilities. The acetyl group, being electron-withdrawing, along with the phenyl ring, will influence the energy of the LUMO. Computational studies on similar phenolic compounds, such as 2-hydroxy-4-methoxyacetophenone, have shown that the HOMO is typically localized over the phenyl ring and the hydroxyl groups, while the LUMO is distributed over the carbonyl group and the aromatic ring. researchgate.net This distribution suggests that the phenyl ring and its hydroxyl substituents are the primary sites for electrophilic attack, whereas the carbonyl group is susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of 1-Octanone, 1-(2,5-dihydroxyphenyl)- based on Analogous Compounds

| Property | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Good electron donor, potential for antioxidant activity |

| LUMO Energy | Relatively Low | Good electron acceptor at the carbonyl group |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

| HOMO Localization | Phenyl ring and hydroxyl groups | Site of electrophilic attack |

Note: The values and characteristics in this table are illustrative and based on theoretical predictions for structurally similar molecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and to map the potential energy surface. For a molecule like 1-Octanone, 1-(2,5-dihydroxyphenyl)-, with its flexible octanoyl chain, a multitude of conformations are possible.

Computational studies on long-chain alkyl phenyl ketones suggest that the alkyl chain can adopt various folded and extended conformations. ucla.edu Furthermore, the orientation of the carbonyl group relative to the dihydroxyphenyl ring is a key conformational feature. In molecules like 2'-hydroxyacetophenone, a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a dominant factor in determining the preferred conformation, leading to a planar structure for this part of the molecule. nih.gov For 1-Octanone, 1-(2,5-dihydroxyphenyl)-, a similar intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is expected to significantly stabilize a planar arrangement of the acetophenone (B1666503) core. The long alkyl chain, however, will have numerous rotational degrees of freedom, leading to a complex energy landscape with multiple local minima.

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions

To understand how 1-Octanone, 1-(2,5-dihydroxyphenyl)- might exert a biological effect, molecular modeling techniques such as docking and molecular dynamics are invaluable. These methods simulate the interaction of the small molecule (ligand) with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jacsdirectory.comhu.edu.jod-nb.info The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

Given the phenolic nature of 1-Octanone, 1-(2,5-dihydroxyphenyl)-, potential protein targets could include enzymes involved in oxidative stress, such as lipoxygenases, or various kinases. mdpi.comnih.gov Docking studies with such targets would likely reveal that the dihydroxyphenyl moiety plays a crucial role in binding, forming hydrogen bonds with polar amino acid residues in the active site. The octanoyl chain could engage in hydrophobic interactions with nonpolar residues, further anchoring the molecule in the binding pocket. For instance, studies on phenolic inhibitors of enzymes like angiotensin-converting enzyme have highlighted the importance of hydroxyl groups for interacting with key residues and metal ions in the active site. nih.gov

Following docking, the predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the ligand's potency. Lower binding energies indicate a more stable protein-ligand complex and, theoretically, a more potent inhibitor or binder. The interaction mechanism can be elucidated by analyzing the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For 1-Octanone, 1-(2,5-dihydroxyphenyl)-, it is anticipated that the hydroxyl groups would act as hydrogen bond donors and acceptors, while the phenyl ring could participate in pi-pi stacking or hydrophobic interactions. The long alkyl chain would likely contribute significantly to the binding through hydrophobic interactions within a corresponding pocket of the protein target.

Table 2: Illustrative Docking Results of a Phenolic Ketone with a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Predicted Contribution to Binding |

|---|---|---|---|

| Hydrogen Bond | 2-hydroxyl group | Aspartic Acid | High |

| Hydrogen Bond | 5-hydroxyl group | Serine | High |

| Hydrophobic Interaction | Octanoyl chain | Leucine, Valine, Isoleucine | Moderate to High |

Note: This table is a hypothetical representation of potential interactions and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are developed by finding a statistical correlation between calculated molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) and the experimentally determined activity.

For a class of compounds including 1-Octanone, 1-(2,5-dihydroxyphenyl)-, a QSAR study would involve synthesizing and testing a series of analogs with variations in the alkyl chain length, the position and number of hydroxyl groups, and other substituents on the phenyl ring. nih.gov Molecular descriptors for each analog would be calculated using computational software. These descriptors could include parameters like logP (lipophilicity), molecular weight, molar refractivity, HOMO and LUMO energies, and various shape and electronic indices.

A resulting QSAR equation might take a general form such as:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such a model could reveal, for example, that lipophilicity (related to the alkyl chain) and the presence of hydrogen bond donors (hydroxyl groups) are key determinants of activity. nih.gov QSAR studies on phenolic compounds have often demonstrated the importance of electronic and steric properties for their antioxidant or enzyme inhibitory activities. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in modern drug discovery. For a compound like 1-Octanone, 1-(2,5-dihydroxyphenyl)-, a 3D-QSAR model could be developed to correlate its three-dimensional structural properties with its biological activity. This process typically involves the following steps:

Data Set Compilation: A series of analogues of 1-Octanone, 1-(2,5-dihydroxyphenyl)- would be synthesized and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured experimentally. This data is crucial for building a robust predictive model.

Molecular Modeling and Alignment: The 3D structures of these compounds are generated and aligned based on a common scaffold. For this particular compound, alignment could be based on the dihydroxyphenyl moiety.

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule in the aligned set.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques.

For instance, a hypothetical 3D-QSAR study on a series of 1-(2,5-dihydroxyphenyl)-alkanones could yield a model that highlights the importance of the length and branching of the alkyl chain, as well as the electronic properties of the phenyl ring, in determining biological potency.

To illustrate the type of data used in such a study, a hypothetical data set for a series of 1-(2,5-dihydroxyphenyl)-alkanone analogs and their predicted biological activity is presented in the interactive table below.

| Compound | Alkyl Chain Length | Substituent on Phenyl Ring | Experimental IC50 (µM) | Predicted IC50 (µM) |

| Analog 1 | 4 | None | 15.2 | 14.8 |

| Analog 2 | 6 | None | 8.5 | 8.9 |

| 1-Octanone, 1-(2,5-dihydroxyphenyl)- | 8 | None | 5.1 | 5.3 |

| Analog 4 | 10 | None | 9.8 | 10.1 |

| Analog 5 | 8 | 4-Chloro | 3.2 | 3.5 |

| Analog 6 | 8 | 3-Methoxy | 7.4 | 7.1 |

This table contains hypothetical data for illustrative purposes.

Elucidation of Key Structural Features for Desired Effects

Complementary to QSAR, pharmacophore modeling and molecular docking are computational techniques that provide insights into the key structural features necessary for a molecule to interact with a specific biological target.

A pharmacophore model for 1-Octanone, 1-(2,5-dihydroxyphenyl)- would define the essential spatial arrangement of features required for its biological activity. Based on its structure, a likely pharmacophore would include:

Two hydrogen bond donor features corresponding to the hydroxyl groups on the phenyl ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the octanone chain.

A hydrophobic region defined by the octyl chain.

An aromatic ring feature from the phenyl group.

The relative importance and spatial orientation of these features would be critical for the compound's interaction with its biological target.

Molecular docking studies can further elucidate these interactions by simulating the binding of 1-Octanone, 1-(2,5-dihydroxyphenyl)- into the active site of a target protein. Such studies can reveal specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For example, the hydroxyl groups might interact with polar residues like serine or threonine, while the octyl chain could fit into a hydrophobic pocket within the protein's binding site.

The table below summarizes the key structural features of 1-Octanone, 1-(2,5-dihydroxyphenyl)- and their likely contributions to its biological activity, as could be inferred from computational studies.

| Structural Feature | Potential Role in Biological Activity |

| 2,5-Dihydroxyphenyl Moiety | Hydrogen bonding with target protein; potential for antioxidant activity through radical scavenging. |

| Carbonyl Group | Hydrogen bond acceptor; key interaction point with the active site. |

| Octyl Chain | Hydrophobic interactions; influences membrane permeability and binding affinity. |

By integrating the insights from these theoretical and computational investigations, a comprehensive understanding of the structure-activity relationship of 1-Octanone, 1-(2,5-dihydroxyphenyl)- can be achieved. This knowledge is invaluable for guiding the design of new, more potent, and selective analogs for various therapeutic applications.

Molecular and Cellular Mechanisms of Action of 1 Octanone, 1 2,5 Dihydroxyphenyl in Vitro and Model Systems

Biochemical Interactions and Enzyme Modulation

The interaction of 1-Octanone, 1-(2,5-dihydroxyphenyl)- with enzymes is a key aspect of its biological activity. Research has primarily focused on its inhibitory potential against enzymes involved in oxidation and pigmentation processes.

Studies on structurally related compounds suggest that 1-Octanone, 1-(2,5-dihydroxyphenyl)- likely possesses inhibitory activity against certain enzymes, particularly tyrosinase. Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) synthesis. The inhibition of this enzyme is a primary target for agents developed for hyperpigmentation disorders.

A structurally similar compound, 2,5-dihydroxyacetophenone, has been shown to effectively inhibit mushroom tyrosinase activity. nih.gov In one study, 2,5-dihydroxyacetophenone demonstrated a significant inhibitory effect on melanin production in cellular models, which was postulated to be mediated through the modulation of tyrosinase. nih.gov Another study on a thiophene (B33073) chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which also contains a dihydroxyphenyl moiety, reported potent competitive inhibition of mushroom tyrosinase. nih.gov This compound exhibited IC₅₀ values of 0.013 µM for monophenolase activity and 0.93 µM for diphenolase activity, significantly lower than the standard inhibitor, kojic acid. nih.gov

While direct enzyme activation profiles for 1-Octanone, 1-(2,5-dihydroxyphenyl)- are not extensively documented in the literature, its structural class does not typically associate with enzyme activation. The primary mode of interaction for such phenolic compounds is generally inhibitory.

Table 1: Tyrosinase Inhibitory Activity of a Structurally Related Compound

| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Reference |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | L-tyrosine (monophenolase) | 0.013 ± 0.64 | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | L-DOPA (diphenolase) | 0.93 ± 0.22 | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | L-tyrosine (monophenolase) | 22.84 ± 0.09 | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | L-DOPA (diphenolase) | 24.57 ± 0.23 | nih.gov |

This table presents data for a structurally related compound to infer the potential activity of 1-Octanone, 1-(2,5-dihydroxyphenyl)-.

The proposed mechanism for the inhibition of tyrosinase by dihydroxyphenyl compounds involves their ability to chelate the copper ions within the active site of the enzyme. researchgate.netnih.gov Tyrosinase contains a binuclear copper center that is essential for its catalytic activity in hydroxylating monophenols to o-diphenols and oxidizing o-diphenols to o-quinones. researchgate.net Compounds with a catechol or hydroquinone (B1673460) structure can act as competitive inhibitors by binding to these copper ions, thereby preventing the substrate from accessing the active site. nih.gov

Kinetic studies on (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one have confirmed a competitive mode of inhibition. nih.gov This suggests that the dihydroxyphenyl moiety of the inhibitor mimics the structure of the natural substrate, L-tyrosine or L-DOPA, and competes for binding to the enzyme's active site. nih.gov It is highly probable that 1-Octanone, 1-(2,5-dihydroxyphenyl)-, with its 2,5-dihydroxy (hydroquinone) structure, follows a similar competitive inhibition mechanism against tyrosinase. The long alkyl chain (octanone) may further influence the binding affinity and inhibitory potency through hydrophobic interactions within the enzyme's active site.

Antioxidant and Radical Scavenging Mechanisms

The 2,5-dihydroxyphenyl (hydroquinone) moiety is a well-known antioxidant pharmacophore, capable of donating hydrogen atoms or electrons to neutralize free radicals.

Phenolic compounds are effective scavengers of reactive oxygen species (ROS) such as the superoxide (B77818) anion (O₂•⁻) and the hydroxyl radical (•OH), as well as reactive nitrogen species (RNS) like nitric oxide (NO•) and peroxynitrite (ONOO⁻). nih.govnih.govnih.govnih.govnih.gov The antioxidant activity of these compounds is primarily attributed to the hydrogen-donating ability of their hydroxyl groups, which leads to the formation of a more stable phenoxyl radical.

Superoxide Anion (O₂•⁻) Scavenging: The hydroquinone structure can reduce the superoxide anion, a primary ROS generated in biological systems. researchgate.net

Hydroxyl Radical (•OH) Scavenging: The highly reactive hydroxyl radical can be effectively neutralized by phenolic compounds through hydrogen atom transfer. nih.gov

Nitric Oxide (NO•) Scavenging: Phenolic antioxidants can directly scavenge nitric oxide, preventing its reaction with superoxide to form the more damaging peroxynitrite. rjptonline.org

Peroxynitrite (ONOO⁻) Scavenging: Flavonoids containing a catechol group have been shown to be potent scavengers of peroxynitrite. nih.gov The dihydroxy substitution on the phenyl ring of 1-Octanone, 1-(2,5-dihydroxyphenyl)- suggests a similar potential.

Table 2: In Vitro Antioxidant Activity of a Structurally Related Chalcone Derivative

| Assay | Compound | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 2',5'-dihydroxy-4-dimethylaminochalcone | Not specified | ugm.ac.id |

| Ferric Reducing Power | 2',5'-dihydroxy-4-dimethylaminochalcone | Not specified | ugm.ac.id |

| Iron Chelating Activity | 2',5'-dihydroxy-4-dimethylaminochalcone | Not specified | ugm.ac.id |

This table presents qualitative findings for a structurally related compound to infer the potential activities of 1-Octanone, 1-(2,5-dihydroxyphenyl)-.

The arrangement of hydroxyl and carbonyl groups in phenolic compounds can facilitate the chelation of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.govmdpi.com By binding to these metal ions, such compounds can prevent their participation in Fenton and Haber-Weiss reactions, which are significant sources of hydroxyl radicals in biological systems. The 2,5-dihydroxy substitution, along with the adjacent carbonyl group in 1-Octanone, 1-(2,5-dihydroxyphenyl)-, provides a potential site for metal chelation. mdpi.com

Cellular Pathway Modulation Studies

The antioxidant and enzyme-inhibitory activities of 1-Octanone, 1-(2,5-dihydroxyphenyl)- at the molecular level can translate into the modulation of key cellular signaling pathways involved in cellular stress response, inflammation, and proliferation.

Nrf2-ARE Pathway: The Keap1-Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Electrophilic compounds and antioxidants can induce the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. doaj.org Phenolic compounds, through their antioxidant properties or by acting as electrophiles after oxidation, have the potential to activate this pathway. frontiersin.org

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis in response to extracellular stimuli. nih.gov Oxidative stress is a known activator of certain MAPK pathways, such as JNK and p38. By mitigating oxidative stress, compounds like 1-Octanone, 1-(2,5-dihydroxyphenyl)- could indirectly modulate MAPK signaling.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. grafiati.com ROS can act as second messengers in the activation of NF-κB. By scavenging ROS, antioxidant compounds can potentially inhibit the activation of the NF-κB pathway and subsequent expression of pro-inflammatory genes.

While direct evidence for the modulation of these specific pathways by 1-Octanone, 1-(2,5-dihydroxyphenyl)- is currently limited in the scientific literature, its established antioxidant and enzyme-inhibitory properties provide a strong rationale for its potential involvement in these critical cellular regulatory networks. Further research is warranted to elucidate the specific cellular pathways targeted by this compound.

Table of Compounds Mentioned

| Common Name/Identifier | Systematic Name |

| 1-Octanone, 1-(2,5-dihydroxyphenyl)- | 1-(2,5-dihydroxyphenyl)octan-1-one |

| 2',5'-Dihydroxyoctanophenone | 1-(2,5-dihydroxyphenyl)octan-1-one |

| 2,5-dihydroxyacetophenone | 1-(2,5-dihydroxyphenyl)ethanone |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| Kojic acid | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one |

| L-tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| L-DOPA | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| 2',5'-dihydroxy-4-dimethylaminochalcone | (E)-1-(2,5-dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |

Gene Expression Regulation in Model Cell Systems (e.g., A549 cells)

In U266 multiple myeloma cells, DHAP has been shown to downregulate the expression of several oncogenic gene products. mdpi.comnih.gov This includes genes involved in promoting cell survival and proliferation. Concurrently, DHAP upregulates the expression of genes that inhibit cell cycle progression and promote apoptosis. mdpi.comnih.gov Furthermore, in RAW264.7 macrophages, DHAP has been found to inhibit the production of inflammatory mediators by blocking the ERK1/2 and NF-κB signaling pathways, indicating an anti-inflammatory role at the level of gene expression. glpbio.com

Table 1: Regulation of Gene Expression by 2,5-dihydroxyacetophenone (DHAP) in U266 Multiple Myeloma Cells mdpi.comnih.gov

| Gene | Function | Effect of DHAP |

| Bcl-xl | Anti-apoptotic | Downregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Mcl-1 | Anti-apoptotic | Downregulated |

| Survivin | Anti-apoptotic | Downregulated |

| IAP-1 | Anti-apoptotic | Downregulated |

| Cyclin D1 | Cell cycle progression | Downregulated |

| Cyclin E | Cell cycle progression | Downregulated |

| COX-2 | Inflammation, proliferation | Downregulated |

| MMP-9 | Metastasis, invasion | Downregulated |

| Bax | Pro-apoptotic | Upregulated |

| p21 | Cell cycle arrest | Upregulated |

Protein Expression and Post-Translational Modification Studies

The regulatory effects of 2,5-dihydroxyacetophenone (DHAP) on gene expression translate to corresponding changes in protein levels. In multiple myeloma cells, treatment with DHAP leads to a decrease in the protein levels of anti-apoptotic members of the Bcl-2 family (Bcl-xL, Bcl-2, Mcl-1) and survivin. mdpi.com Conversely, the protein levels of the pro-apoptotic Bax are increased. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins is a key factor in its mechanism of inducing cell death.

Currently, there is no specific information available in the scientific literature regarding the induction of post-translational modifications by 1-Octanone, 1-(2,5-dihydroxyphenyl)- or its analog, 2,5-dihydroxyacetophenone.

Induction of Cellular Processes (e.g., apoptosis, autophagy) in In Vitro Models

Research has demonstrated that 2,5-dihydroxyacetophenone (DHAP) is a potent inducer of apoptosis in cancer cells. In human multiple myeloma U266 cells, DHAP was found to inhibit cell proliferation and trigger apoptosis. mdpi.commdpi.com The apoptotic process is characterized by the activation of key executioner enzymes, including caspase-3, caspase-8, and caspase-9. mdpi.commdpi.com Furthermore, DHAP treatment leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.commdpi.com The induction of apoptosis is also associated with the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com

There is currently no specific scientific literature available detailing the induction of autophagy by 1-Octanone, 1-(2,5-dihydroxyphenyl)- or its analog, 2,5-dihydroxyacetophenone.

Antimicrobial Mechanisms of Action (In Vitro)

Derivatives of dihydroxyacetophenone have been shown to possess antimicrobial properties, indicating that 1-Octanone, 1-(2,5-dihydroxyphenyl)- may also exhibit similar activities. nih.gov

Disruption of Microbial Cell Structures and Biofilm Formation

While it is established that dihydroxyacetophenone derivatives have antibacterial activity, particularly against the gram-negative bacterium Pseudomonas aeruginosa, the precise mechanisms relating to the disruption of microbial cell structures are not yet fully elucidated in the available literature. nih.govresearchgate.net

Similarly, specific studies detailing the inhibition of biofilm formation by 1-Octanone, 1-(2,5-dihydroxyphenyl)- or 2,5-dihydroxyacetophenone are not currently available. General strategies for combating bacterial biofilms include the use of agents that can interfere with the extracellular matrix or inhibit bacterial communication systems like quorum sensing. nih.govnih.gov

Inhibition of Essential Microbial Metabolic Pathways

The specific microbial metabolic pathways that may be inhibited by 1-Octanone, 1-(2,5-dihydroxyphenyl)- or its analog, 2,5-dihydroxyacetophenone, have not been detailed in the current scientific literature. It is known that some phenolic compounds can exert antimicrobial effects by inhibiting microbial enzymes or disrupting metabolic processes. For instance, some natural compounds have been shown to inhibit enzymes crucial for bacterial survival, such as dihydroorotate (B8406146) dehydrogenase.

Advanced Analytical Methodologies for Characterization and Quantification of 1 Octanone, 1 2,5 Dihydroxyphenyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the separation and purification of 1-Octanone, 1-(2,5-dihydroxyphenyl)- from reaction mixtures, synthetic byproducts, or complex biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, quantification, and purity assessment of 1-Octanone, 1-(2,5-dihydroxyphenyl)-. The development of an effective HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity.

A common approach for this compound is reverse-phase (RP) HPLC, which separates molecules based on their hydrophobicity. sielc.com The nonpolar nature of the octanoyl chain combined with the polar dihydroxyphenyl group makes RP-HPLC an ideal choice. Method development typically focuses on optimizing the mobile phase, which often consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.com The pH of the mobile phase is a critical parameter, as it can affect the ionization state of the phenolic hydroxyl groups and thus influence the compound's retention time and peak shape. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the hydroxyl groups and ensure sharp, symmetrical peaks. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

The selection of the stationary phase is also crucial. A C18 column is a standard choice for RP-HPLC, but specialized columns, such as those with low silanol (B1196071) activity, can provide improved peak shape and performance for phenolic compounds. sielc.com The method's scalability is an important consideration; an analytical method developed on a small-particle column for fast UPLC applications can be scaled up for preparative separation to isolate impurities or purify larger quantities of the compound. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (or equivalent C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) | sielc.com |

| Detection | UV-Vis Detector (wavelength determined by UV spectrum) | researchgate.net |

| Application | Purity assessment, quantification, preparative separation, pharmacokinetics | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for 1-Octanone, 1-(2,5-dihydroxyphenyl)-, especially after derivatization to increase its volatility and thermal stability. This method offers excellent sensitivity and selectivity, which is ideal for trace analysis in environmental or biological samples and for identifying metabolites. thermofisher.com

For trace analysis, derivatization of the polar hydroxyl groups is often necessary. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the phenolic groups. researchgate.net This derivatization enhances the compound's volatility and improves its chromatographic behavior. Furthermore, the use of negative-ion chemical ionization (NICI) with the PFB derivatives can significantly increase sensitivity, allowing for detection limits in the picogram-per-milliliter (pg/mL) range. researchgate.net

The GC-MS system, particularly a triple quadrupole mass spectrometer (GC-MS/MS), can be operated in selected reaction monitoring (SRM) mode. thermofisher.com This mode provides high selectivity and reduces matrix interference, which is crucial when analyzing complex samples like food or water extracts. thermofisher.com Sample preparation for trace analysis typically involves a liquid-liquid extraction (e.g., with n-hexane) or solid-phase microextraction (SPME), followed by concentration steps to enrich the analyte before injection into the GC-MS system. thermofisher.comoiv.int The identification of metabolites of 1-Octanone, 1-(2,5-dihydroxyphenyl)- would involve comparing the mass spectra of peaks found in biological samples (e.g., urine, plasma) with the spectrum of the parent compound and known metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation).

| Parameter | Condition | Reference |

|---|---|---|

| Injection | Programmed Temperature Vaporizing (PTV) or Splitless | thermofisher.comoiv.int |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 5MS UI, 30 m x 0.25 mm x 0.25 µm) | oiv.int |

| Carrier Gas | Helium | oiv.int |

| Ionization Mode | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) | researchgate.net |

| Mass Analyzer | Single Quadrupole or Triple Quadrupole (MS/MS) | thermofisher.com |

| Derivatization | Pentafluorobenzyl (PFB) derivatization for enhanced sensitivity | researchgate.net |

Spectroscopic Approaches for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the detailed structural elucidation of 1-Octanone, 1-(2,5-dihydroxyphenyl)- and for probing its interactions with other molecules. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy provide complementary information about the molecule's connectivity, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including 1-Octanone, 1-(2,5-dihydroxyphenyl)-. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon skeleton and the precise location of protons.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For 1-Octanone, 1-(2,5-dihydroxyphenyl)-, distinct signals are expected for the aromatic protons on the dihydroxyphenyl ring, the methylene (B1212753) protons of the octanoyl chain, and the terminal methyl group. The protons of the two hydroxyl groups may appear as broad singlets.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. nih.gov Signals can be assigned to the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the aliphatic carbons of the octanoyl chain.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These experiments are crucial for confirming the connectivity of the octanoyl chain to the dihydroxyphenyl ring at the C1 position.

Beyond basic structural confirmation, advanced NMR techniques, often combined with computational chemistry, can provide insights into the molecule's conformational preferences. nih.govnih.gov For 1-Octanone, 1-(2,5-dihydroxyphenyl)-, this includes the orientation of the octanoyl chain relative to the aromatic ring and the conformation of the hydroxyl groups, which may be involved in intramolecular hydrogen bonding with the carbonyl oxygen. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.7 - 7.5 | 115 - 125 |

| Aromatic C-OH/C-C=O | - | 145 - 155 |

| C=O | - | ~205 |

| α-CH₂ | ~2.9 | ~38 |

| Alkyl (CH₂)n | 1.2 - 1.7 | 22 - 32 |

| Terminal CH₃ | ~0.9 | ~14 |

| OH | Variable (broad) | - |

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with an ionization technique that causes fragmentation, such as electron ionization (EI), MS reveals structural information based on the resulting fragmentation pattern. chemguide.co.uk

For 1-Octanone, 1-(2,5-dihydroxyphenyl)- (Molecular Weight: 236.31 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z 236. nih.gov The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org The most likely fragmentation events include:

α-Cleavage: Loss of the C₇H₁₅• (heptyl) radical to form a stable acylium ion [M - 100]⁺ at m/z 137. This is often the base peak in the spectrum of alkyl aryl ketones. nih.gov

McLafferty Rearrangement: This rearrangement can occur in ketones with a γ-hydrogen on the alkyl chain, leading to the loss of an alkene (in this case, oct-1-ene) and the formation of a radical cation at m/z 152.

Cleavage within the Ring: Fragmentation of the dihydroxyphenyl moiety can also occur, leading to characteristic peaks.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236 | [C₁₄H₂₀O₃]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₇H₅O₃]⁺ | α-Cleavage (Loss of •C₇H₁₅) |

| 152 | [C₈H₈O₃]⁺• | McLafferty Rearrangement (Loss of C₆H₁₂) |

| 109 | [C₆H₅O₂]⁺ | Cleavage of acyl group (Loss of •C₈H₁₅O) |

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to elucidate reaction mechanisms and metabolic pathways. wikipedia.org By strategically replacing atoms (e.g., ¹²C with ¹³C, or ¹H with ²H) in the 1-Octanone, 1-(2,5-dihydroxyphenyl)- molecule, researchers can track the fate of these labeled atoms. nih.gov For example, labeling the carbonyl carbon with ¹³C would shift the molecular ion peak and any fragment containing that carbon by one mass unit. This can definitively confirm fragmentation pathways proposed from the unlabeled spectrum and is invaluable for tracing the molecule's journey through a biological system. nih.govacs.org

UV-Vis and Fluorescence Spectroscopy for Interaction Kinetics and Binding Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic structure of a molecule and its interactions with its environment. The 2,5-dihydroxyphenyl moiety in the target molecule is a strong chromophore, meaning it absorbs light in the UV region. researchgate.net

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 1-Octanone, 1-(2,5-dihydroxyphenyl)- is characterized by absorption bands corresponding to π → π* transitions in the aromatic ring and n → π* transitions of the carbonyl group. The position and intensity of these bands can be sensitive to the solvent polarity and pH. Changes in the absorption spectrum upon the addition of a binding partner (e.g., a protein or metal ion) can be monitored to study complex formation. By titrating the compound with a binding partner and observing the spectral changes, one can determine binding constants and stoichiometry. nih.gov

Fluorescence Spectroscopy: Many phenolic compounds are fluorescent, emitting light at a longer wavelength after being excited by UV light. The fluorescence intensity and emission maximum are highly sensitive to the molecule's local environment. The binding of 1-Octanone, 1-(2,5-dihydroxyphenyl)- to a macromolecule, such as a protein, can lead to either quenching (decrease) or enhancement of its intrinsic fluorescence. nih.gov This phenomenon can be exploited to study binding kinetics and affinity. For example, fluorescence quenching experiments can be used to calculate binding constants (Kₐ) and the number of binding sites. These studies provide valuable insights into the non-covalent interactions that govern molecular recognition processes.

X-ray Crystallography for Crystalline Structure Determination

Single-Crystal X-ray Diffraction of the Compound and its Derivatives

A comprehensive search of scientific databases yielded no published single-crystal X-ray diffraction studies for 1-Octanone, 1-(2,5-dihydroxyphenyl)- or its direct derivatives. While the PubChem database provides computed structural information, it lacks the experimentally determined crystallographic data that would confirm the precise arrangement of atoms in the crystal lattice. nih.gov The scientific community has yet to report the successful crystallization and subsequent X-ray analysis of this compound, which would be necessary to produce a detailed crystallographic information file (CIF).

Potential Applications and Future Research Directions of 1 Octanone, 1 2,5 Dihydroxyphenyl

Utility as a Chemical Probe or Biochemical Research Tool

The structure of 1-Octanone, 1-(2,5-dihydroxyphenyl)- suggests its potential as a chemical probe in biochemical research. The hydroquinone (B1673460) moiety is redox-active and could be exploited to study oxidative processes in biological systems. The long alkyl chain imparts lipophilicity, which could facilitate its interaction with cellular membranes or hydrophobic pockets of proteins.

Future research could focus on synthesizing labeled versions of this compound (e.g., with fluorescent tags or radioactive isotopes) to track its distribution and localization within cells. Such studies would be instrumental in identifying potential protein targets and understanding its mode of interaction with biological macromolecules. Investigating its effects on specific enzymatic pathways, particularly those involved in redox signaling, could further elucidate its potential as a targeted biochemical tool.

Prospective in Materials Science and Polymer Chemistry

The chemical architecture of 1-Octanone, 1-(2,5-dihydroxyphenyl)- presents intriguing possibilities for its application in materials science and polymer chemistry.

Role as an Antioxidant Additive in Polymeric Systems

The dihydroxyphenyl group is a classic antioxidant motif. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby preventing the oxidative degradation of polymeric materials. The long octanoyl chain of 1-Octanone, 1-(2,5-dihydroxyphenyl)- could enhance its compatibility and miscibility with various polymer matrices, potentially reducing issues of leaching that can occur with smaller, more volatile antioxidant additives.

Future research should involve incorporating this compound into various polymer systems, such as polyolefins, polyesters, and polyurethanes, and evaluating its effectiveness in preventing thermal and photo-oxidative degradation. Comparative studies with commercially available antioxidants would be necessary to determine its relative efficacy and potential advantages.

| Polymer System | Potential Benefit of 1-Octanone, 1-(2,5-dihydroxyphenyl)- as an Additive |

| Polyolefins | Improved thermal stability during processing and long-term use. |

| Polyesters | Prevention of discoloration and loss of mechanical properties due to UV degradation. |

| Polyurethanes | Enhanced resistance to oxidative yellowing and environmental stress cracking. |

Application as a Monomer or Initiator in Polymerization Processes

The presence of two hydroxyl groups on the aromatic ring opens up the possibility of using 1-Octanone, 1-(2,5-dihydroxyphenyl)- as a monomer in polymerization reactions. For instance, it could be used in the synthesis of polyesters or polyethers through condensation polymerization. The long alkyl chain would be incorporated into the polymer backbone, potentially imparting unique properties such as increased flexibility or hydrophobicity.

Furthermore, under certain conditions, phenolic compounds can act as initiators or co-initiators in radical polymerization processes. The feasibility of using 1-Octanone, 1-(2,5-dihydroxyphenyl)- in this capacity would need to be investigated. This would involve studying its ability to generate radical species under thermal or photochemical stimulation and its subsequent effectiveness in initiating the polymerization of various vinyl monomers.

Agrochemical Potential and Mechanism-Based Studies (In Vitro in Plant/Pest Systems)

The structural features of 1-Octanone, 1-(2,5-dihydroxyphenyl)- also suggest a potential for agrochemical applications, although this remains a speculative area.

Investigation of Herbicide/Pesticide Mechanisms of Action

Many commercial pesticides and herbicides contain phenolic or ketone functionalities. The hydroquinone moiety is known to interfere with cellular respiration and other vital metabolic processes in various organisms. It is plausible that 1-Octanone, 1-(2,5-dihydroxyphenyl)- could exhibit herbicidal or pesticidal activity.

Initial in vitro studies would be required to screen its activity against a range of plant and pest species. Should any activity be observed, subsequent mechanism-of-action studies would be crucial. These could involve investigating its effects on key enzymes, cellular membranes, or specific metabolic pathways in target organisms.

Plant Growth Regulation and Phytohormone Modulation Studies

Certain phenolic compounds are known to influence plant growth and development by interacting with phytohormone signaling pathways. The structure of 1-Octanone, 1-(2,5-dihydroxyphenyl)- bears some resemblance to naturally occurring signaling molecules.

Future research could explore its effects on seed germination, root and shoot growth, and other developmental processes in model plant systems. Investigating its impact on the levels and activities of key phytohormones, such as auxins, cytokinins, and gibberellins, could reveal potential applications in plant growth regulation.

| Potential Agrochemical Application | Proposed Area of Investigation |

| Herbicide/Pesticide | Screening for activity against various weeds and pests; mechanism of action studies. |

| Plant Growth Regulator | Effects on seed germination, root development, and overall plant architecture. |

| Phytohormone Modulator | Impact on endogenous phytohormone levels and signaling pathways. |

Identification of Unexplored Research Avenues and Knowledge Gaps

The scientific landscape surrounding 1-Octanone, 1-(2,5-dihydroxyphenyl)- reveals several promising yet largely unexplored research avenues. A significant knowledge gap exists in the comprehensive characterization of its biological activities. While related compounds containing the 2,5-dihydroxyphenyl moiety, such as 2',5'-dihydroxychalcones, have demonstrated notable cytotoxic and anti-inflammatory properties, specific studies on 1-Octanone, 1-(2,5-dihydroxyphenyl)- are conspicuously absent from the current body of scientific literature. nih.govresearchgate.netnih.govoup.com This lack of focused research presents a clear opportunity for novel investigations into its potential pharmacological applications.

Further unexplored areas include a detailed examination of its antioxidant capabilities. Phenolic compounds are well-regarded for their antioxidant potential, and the dihydroxy-phenyl structure within this compound suggests it may possess free-radical scavenging abilities. benthamdirect.comresearchgate.net However, without empirical data from assays such as DPPH, ABTS, or FRAP, its efficacy as an antioxidant remains speculative. nih.govmdpi.com A comparative analysis of its antioxidant capacity against other known phenolic antioxidants would be a valuable contribution to the field.

The structure of 1-Octanone, 1-(2,5-dihydroxyphenyl)- also suggests potential for investigation into its role as an enzyme inhibitor. The exploration of its inhibitory effects on enzymes implicated in various diseases is a significant untapped area of research. For instance, its structural similarity to compounds known to interact with key enzymatic targets in inflammatory pathways suggests that it could be a candidate for anti-inflammatory drug development. researchgate.netnih.govresearchgate.net

Moreover, the alkylphenol structural component points towards potential applications in materials science and industrial chemistry, areas that are currently uninvestigated for this specific compound. Research into its potential as a monomer or additive in polymer synthesis, or as a surfactant, could unveil novel industrial uses. wur.nl

A summary of key unexplored research avenues and knowledge gaps is presented in the table below.

| Research Avenue | Knowledge Gap | Rationale for Exploration |

| Pharmacological Profiling | Lack of data on cytotoxic, anti-inflammatory, and antimicrobial activities. | Structural similarity to bioactive 2',5'-dihydroxychalcones and other phenolic compounds. nih.govresearchgate.netnih.govoup.com |

| Antioxidant Capacity | No quantitative assessment of its free-radical scavenging properties. | The 2,5-dihydroxyphenyl moiety is a known antioxidant pharmacophore. benthamdirect.comresearchgate.net |

| Enzyme Inhibition Studies | Unexplored potential to inhibit enzymes relevant to disease pathways. | Phenolic ketones have been identified as enzyme inhibitors. |

| Industrial Applications | No investigation into its utility in polymer chemistry or as a surfactant. | The alkylphenol structure is common in industrial chemicals. wur.nl |

| Structure-Activity Relationship (SAR) | The relationship between its chemical structure and biological function is unknown. | Essential for optimizing the compound for specific applications. |

Integration of Emerging Technologies for Comprehensive Compound Research

Advances in analytical and computational technologies offer powerful tools to bridge the existing knowledge gaps and accelerate the comprehensive study of 1-Octanone, 1-(2,5-dihydroxyphenyl)-. The integration of these emerging technologies can facilitate a more efficient and in-depth understanding of its chemical and biological properties.

High-Throughput Screening (HTS) can be employed for the rapid assessment of the compound's biological activities against a vast array of targets. benthamdirect.comresearchgate.netnih.govnih.gov This technology would enable the efficient screening of its potential cytotoxic, anti-inflammatory, and antioxidant effects, providing a broad overview of its pharmacological profile in a significantly shorter timeframe than traditional methods.

Computational Chemistry and Molecular Modeling offer a theoretical framework to predict the compound's properties and interactions. nih.govresearchgate.netmdpi.com Quantum chemical methods, such as Density Functional Theory (DFT), can be used to elucidate its electronic structure and predict its reactivity. researchgate.net Molecular docking simulations can predict its binding affinity to various protein targets, thereby identifying potential mechanisms of action and guiding further experimental studies. nih.gov These computational approaches can significantly reduce the time and resources required for drug discovery and development by prioritizing the most promising research directions.

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and materials science. nih.govstanford.edumdpi.com AI algorithms can be trained on existing chemical and biological data to predict the bioactivity and potential applications of novel compounds like 1-Octanone, 1-(2,5-dihydroxyphenyl)-. nih.gov Generative models can even design new derivatives with potentially enhanced properties. By analyzing vast datasets, AI can identify patterns and correlations that may not be apparent through traditional analysis, thereby uncovering novel research avenues. nih.govnih.gov

The synergy between these emerging technologies can create a powerful research pipeline for the comprehensive investigation of 1-Octanone, 1-(2,5-dihydroxyphenyl)-, as illustrated in the table below.

| Emerging Technology | Application in Compound Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen for a wide range of biological activities. benthamdirect.comresearchgate.netnih.govnih.gov | Accelerated identification of potential therapeutic applications. |

| Computational Chemistry | Predict molecular properties, reaction mechanisms, and interactions with biological targets. nih.govresearchgate.netmdpi.com | Rational design of experiments and optimization of the compound's structure for specific functions. |

| Artificial Intelligence (AI) | Predict bioactivity, identify potential drug targets, and design novel derivatives. nih.govnih.govstanford.edumdpi.com | Enhanced efficiency in drug discovery and the exploration of a wider chemical space. |

| Omics Technologies (Genomics, Proteomics, Metabolomics) | Elucidate the molecular mechanisms of action by analyzing its effects on global cellular processes. | A deeper understanding of the compound's biological effects and potential off-target interactions. |

By embracing these advanced methodologies, researchers can systematically explore the untapped potential of 1-Octanone, 1-(2,5-dihydroxyphenyl)-, paving the way for new discoveries in medicine and materials science.

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of 1-(2,5-dihydroxyphenyl)-1-octanone?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including , , DEPT, COSY, and HMBC experiments, is critical for structural elucidation. For example, NMR identifies proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm), while HMBC correlations confirm connectivity between the octanone chain and the dihydroxyphenyl moiety . Infrared (IR) spectroscopy can detect functional groups like ketones (C=O stretch at ~1700 cm) and hydroxyl groups (broad O-H stretch at ~3200–3500 cm) .

Q. What is the synthetic route for 1-(2,5-dihydroxyphenyl)-1-octanone, and what catalysts are employed?

- Answer : Microwave-assisted synthesis with potassium carbonate (KCO) as a base catalyst is a common method. This approach enhances reaction efficiency and reduces time compared to conventional heating. The reaction typically involves Claisen-Schmidt condensation between 2,5-dihydroxyacetophenone and octanal under controlled microwave conditions (e.g., 80°C, 20 minutes) .

Q. How is the purity of synthesized 1-(2,5-dihydroxyphenyl)-1-octanone validated?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) are used. Retention time matching and mass fragmentation patterns (e.g., molecular ion peak at m/z 241 for CHNO) confirm purity and identity .

Advanced Research Questions

Q. How do contradictory results in antimicrobial assays for 1-(2,5-dihydroxyphenyl)-1-octanone derivatives arise, and how can they be resolved?

- Answer : Discrepancies may stem from concentration-dependent effects or bacterial strain variability. For instance, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone showed no inhibition against Enterococcus faecalis at 1.25–5% concentrations, suggesting either insufficient solubility or resistance mechanisms . Dose-response studies and minimum inhibitory concentration (MIC) assays are recommended to refine activity profiles.

Q. What strategies optimize the anti-inflammatory activity of 1-(2,5-dihydroxyphenyl)-1-octanone derivatives?

- Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., methoxy or fluorine) to the phenyl ring, enhance bioactivity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibits improved solubility and nitric oxide (NO) inhibition in macrophage models. In vivo carrageenan-induced edema assays in rats are used to validate efficacy .

Q. How are computational methods applied to predict the reactivity of 1-(2,5-dihydroxyphenyl)-1-octanone?

- Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., ketone carbonyl as an electrophilic center). Molecular docking studies with cyclooxygenase-2 (COX-2) or NF-κB pathways can identify binding interactions, guiding synthetic modifications for targeted anti-inflammatory effects .

Q. What are the challenges in isolating 1-(2,5-dihydroxyphenyl)-1-octanone from natural sources?

- Answer : Co-elution with structurally similar metabolites (e.g., shikonofuran A or polyketides) complicates isolation. Techniques like preparative Thin-Layer Chromatography (TLC) or High-Speed Countercurrent Chromatography (HSCCC) improve resolution. LC-MS/MS with Selected Reaction Monitoring (SRM) enhances specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.